molecular formula C10H7ClO3 B8643462 2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No.: B8643462
M. Wt: 210.61 g/mol
InChI Key: NBLMYAPBSZIHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 7th position, an oxo group at the 1st position, and an acetaldehyde group at the 5th position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chlorobenzofuran and acetaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The synthetic route may include steps such as chlorination, oxidation, and condensation reactions to introduce the chloro, oxo, and acetaldehyde groups into the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanol: Similar structure but with a hydroxyl group instead of an acetaldehyde group.

    7-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetaldehyde group.

Uniqueness

2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

InChI

InChI=1S/C10H7ClO3/c11-8-4-6(1-2-12)3-7-5-14-10(13)9(7)8/h2-4H,1,5H2

InChI Key

NBLMYAPBSZIHTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)CC=O)Cl)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask charged with a mixture of 5-bromo-7-chloro-2-benzofuran-1(3H)-one and 7-bromo-5-chloro-2-benzofuran-1(3H)-one (120 mg, 0.48 mmol) and a stir bar was added PdCl2(dppf)-DCM complex (40 mg, 0.048 mmol) allyl tri-n-butyltin (241 mg, 0.73 mmol), lithium chloride (41 mg, 0.97 mmol), and toluene (15 mL). The mixture was purged three times with nitrogen, and heated to 120° C. for 4 hours. LC showed formation of the desired product, which was purified by silica gel chromatography (Hexane-EtOAc). The resulting oil yellow oil was then dissolved in methanol (10 mL). The solution was cooled to −78° C. To this solution was bubbled ozone through until it turned light blue. Excess ozone was removed by bubbling nitrogen through the solution, which was followed by addition of dimethyl sulfide (0.21 mL, 2.9 mmol). The reaction was allowed to warm to RT slowly. LC showed formation of the desired product. The reaction was diluted with EtOAc (50 mL), washed with brine, dried over sodium sulfate, adsorbed onto silica gel, and purified by flash chromatography as a mixture of (7-chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde and (6-chloro-3-oxo-1,3-dihydro-2-benzofuran-4-yl)acetaldehyde. LC/MS: (IE, m/z) (M+1)+=211.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
41 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

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